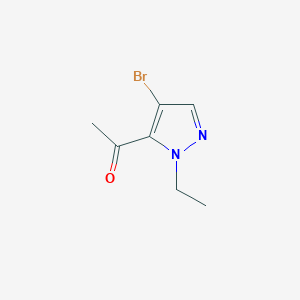![molecular formula C8H5NOS B2986916 Thieno[3,2-b]pyridine-2-carbaldehyde CAS No. 94191-18-1](/img/structure/B2986916.png)
Thieno[3,2-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The molecular weight of this compound is 164.21 .
Synthesis Analysis
Thieno[3,2-b]pyridine derivatives have been synthesized using various approaches . For instance, one approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridine-2-carbaldehyde consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H and its InChI key is HGZQKYOLRLVMHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Thieno[3,2-b]pyridine-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 164.21 and its InChI code is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H .Applications De Recherche Scientifique
Anticancer Applications
Thieno[2,3-b]pyridine derivatives have shown significant potential in the field of oncology. They have been found to exhibit anticancer activity, making them a promising candidate for the development of new cancer therapies .
Antimicrobial Applications
Thieno[2,3-b]pyridines have also been used in the design of antimicrobial agents. Their unique chemical structure allows them to interact with various biological targets, thereby inhibiting the growth of harmful microorganisms .
Anti-Alzheimer’s Applications
These compounds have shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s. Their ability to inhibit certain enzymes related to the disease makes them a promising area of research .
Inhibitors of C-terminal Hydrolase L1 (UCH-L1)
Functionalized thieno[2,3-b]pyridines are used as C-terminal hydrolase L1 (UCH-L1) inhibitors. UCH-L1 is a protein that is implicated in neurodegenerative diseases, and inhibiting its function could lead to new treatments .
Antifungal Applications
Thieno[2,3-b]pyridines have demonstrated antifungal properties. This makes them useful in the development of new antifungal drugs .
Anti-Proliferative Applications
Thieno[2,3-b]pyridines have been found to have anti-proliferative activity against certain types of cancer cells, such as triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells .
Industrial Chemistry and Material Science Applications
Thiophene derivatives, which include thieno[2,3-b]pyridines, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including thieno[2,3-b]pyridines, play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mécanisme D'action
Target of Action
Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a variety of potential targets. The reported targets include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . Among these, the A2A receptor showed the strongest binding, making it the most plausible target, closely followed by tubulin .
Mode of Action
It is known that thieno[2,3-b]pyridines can act as pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that Thieno[3,2-b]pyridine-2-carbaldehyde may interact with its targets to inhibit their function, potentially leading to changes in cellular processes.
Biochemical Pathways
Thieno[2,3-b]pyridines have been reported to have a broad range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . This suggests that Thieno[3,2-b]pyridine-2-carbaldehyde may affect multiple biochemical pathways.
Result of Action
Thieno[2,3-b]pyridines have been reported to have a broad range of biological activities, suggesting that thieno[3,2-b]pyridine-2-carbaldehyde may have similar effects .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . The safety information pictograms indicate a warning with hazard statements H302, H315, H319, H335, and precautionary statements P261 .
Propriétés
IUPAC Name |
thieno[3,2-b]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZTHJABCULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridine-2-carbaldehyde | |
CAS RN |
94191-18-1 |
Source


|
| Record name | thieno[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)
![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)
![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2986840.png)
![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)



![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)